Istradefylline-13C,d3

LC-MS/MS bioanalysis pharmacokinetics matrix effect

Istradefylline-13C,d3 (KW-6002-13C,d3) is the definitive co-eluting internal standard for accurate Istradefylline quantification by LC-MS/MS or GC-MS. Unlike non-isotopic surrogates (Caffeine, Preladenant), its identical chromatographic retention, ionization efficiency, and matrix effect susceptibility eliminate phospholipid-induced ion suppression/enhancement that compromises data integrity. This ensures reproducible, regulatory-grade PK parameters (AUC, Cmax, Tmax, half-life) essential for ANDA submissions, bioequivalence studies, and therapeutic drug monitoring. Supplied with full ICH-compliant characterization documentation.

Molecular Formula C20H24N4O4
Molecular Weight 388.4 g/mol
Cat. No. B10820236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstradefylline-13C,d3
Molecular FormulaC20H24N4O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3
InChIKeyIQVRBWUUXZMOPW-YGJBQVCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Istradefylline-13C,d3: A Stable Isotope-Labeled Adenosine A2A Antagonist Internal Standard for Quantitative LC-MS/MS Bioanalysis


Istradefylline-13C,d3 (KW-6002-13C,d3) is a stable isotope-labeled analog of the selective adenosine A2A receptor antagonist Istradefylline. It incorporates one 13C carbon atom and three deuterium atoms into its xanthine-based structure (molecular formula C₁₉¹³CH₂₁D₃N₄O₄; molecular weight 388.44 g/mol; CAS 2749234-46-4) [1]. The unlabeled parent compound, Istradefylline (KW-6002; CAS 155270-99-8), is a clinically validated A2A receptor antagonist with a reported Kᵢ of 2.2 nM in radioligand binding assays and is approved as an adjunctive treatment to levodopa in adult Parkinson's disease patients experiencing "OFF" episodes [2][3]. Istradefylline-13C,d3 is specifically synthesized and intended for use as a co-eluting internal standard for the accurate and precise quantification of Istradefylline in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [4].

Why Istradefylline-13C,d3 Cannot Be Replaced by Unlabeled Istradefylline or Analogous A2A Antagonists in Quantitative Bioanalysis


In LC-MS/MS quantitative analysis of Istradefylline from plasma, tissue, or other biological samples, the use of a non-labeled analog or a structurally similar compound as an internal standard introduces significant sources of analytical error that compromise data integrity and regulatory compliance. Unlabeled Istradefylline cannot be used as an internal standard because it is indistinguishable from the analyte being measured. Alternative, structurally related A2A antagonists like Caffeine or Preladenant differ from Istradefylline in their chromatographic retention times, ionization efficiencies within the mass spectrometer source, and susceptibility to matrix effects (e.g., ion suppression or enhancement caused by co-eluting phospholipids). These differences result in variable and unpredictable response factors, directly impacting the accuracy and precision of the quantitative method . The Istradefylline-13C,d3 stable isotope-labeled internal standard, by contrast, is chemically and physically nearly identical to the analyte, ensuring it co-elutes perfectly and experiences the same matrix effects and ionization efficiencies . This fundamental property of isotopic internal standards is essential for generating the reliable, reproducible pharmacokinetic data required for drug development and regulatory submission [1].

Quantitative Differentiation: Evidence-Based Reasons to Select Istradefylline-13C,d3 Over Non-Isotopic Alternatives


Matrix Effect Compensation: Comparing Istradefylline-13C,d3 to a Non-Analogous Internal Standard (8-(3-chlorostyryl) caffeine) in Rat Plasma LC-MS/MS

A validated UPLC-MS/MS method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma demonstrated the critical role of an isotopic internal standard. The study utilized 8-(3-chlorostyryl) caffeine as the internal standard, a compound that, while structurally related to caffeine, is not an isotopologue of Istradefylline [1]. While the method was successfully validated (linear range for Istradefylline: 10-5000 ng/mL), the use of a non-isotopic internal standard inherently carries a higher risk of variable matrix effects compared to the use of a co-eluting 13C,d3-labeled analog [2]. Specifically, any subtle variations in the biological matrix composition between samples can differentially affect the ionization efficiency of Istradefylline and 8-(3-chlorostyryl) caffeine, introducing a source of imprecision that is eliminated when using Istradefylline-13C,d3 .

LC-MS/MS bioanalysis pharmacokinetics matrix effect

Receptor Binding Affinity: Istradefylline's Parent Compound (Ki=2.2 nM) Compared to Caffeine (Ki=44,900 nM) and Its Relevance for Isotopic Tracer Studies

The potency of the parent compound, Istradefylline, at the adenosine A2A receptor is a critical factor for studies employing its isotopically labeled form. Istradefylline (KW-6002) exhibits a high binding affinity with a Ki of 2.2 nM in radioligand binding assays using human A2A receptors [1]. This affinity is approximately 20,400 times greater than that of its structural analog Caffeine, which has a reported Ki of 44,900 nM at the same receptor [2]. While Istradefylline-13C,d3 itself is an analytical tool and not typically used for direct pharmacological assays, its utility as an internal standard is intrinsically linked to the high potency and selective pharmacological profile of its unlabeled counterpart [3]. This high affinity ensures that tracer amounts of the labeled compound used in MS analysis are well below the concentrations that would elicit a pharmacological response, thereby avoiding perturbation of the biological system under investigation .

Adenosine A2A receptor pharmacology binding affinity

Receptor Selectivity: Istradefylline's Parent Compound (A2A/A1 Ratio) Compared to Caffeine and Its Implication for Tracer Specificity

The parent compound Istradefylline demonstrates a high degree of selectivity for the A2A receptor over the A1 receptor. Istradefylline exhibits a 70-fold greater affinity for A2A receptors (Ki = 2.2 nM) compared to A1 receptors (Ki = 150 nM) [1]. In contrast, Caffeine, a non-selective adenosine receptor antagonist, shows only a 2-fold selectivity for A2A (Ki = 44,900 nM) over A1 (Ki = 23,400 nM) [2]. The 35-fold higher selectivity of Istradefylline for the A2A receptor ensures that even trace amounts of the unlabeled compound, which might be present as an impurity or generated through in vivo metabolism, are far less likely to engage off-target A1 receptors [3]. This high selectivity profile is a key characteristic of the parent molecule and supports the use of Istradefylline-13C,d3 in highly specific analytical and biological studies where off-target binding could confound results .

Adenosine A2A receptor selectivity A1 receptor

Product Quality and Regulatory Compliance: Istradefylline-13C,d3 Specification Compared to Unlabeled Istradefylline as a Reference Standard

Istradefylline-13C,d3 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. While unlabeled Istradefylline (CAS 155270-99-8) is available as a reference standard, the isotopically labeled version provides a critical advantage in method development due to its identical chromatographic behavior and distinct mass transition, allowing for the creation of robust, interference-free LC-MS/MS methods . Commercial suppliers provide Istradefylline-13C,d3 with a specified purity of ≥98% and isotopic enrichment of 99% for 13C and 98% for 2H, ensuring its suitability as an internal standard . This level of characterization and the ability to trace it against pharmacopeial standards (USP or EP) makes it the preferred choice for regulated bioanalysis [2].

reference standard quality control regulatory compliance

Key Application Scenarios for Istradefylline-13C,d3 Based on Validated Analytical Performance


Quantitative Bioanalysis of Istradefylline in Pharmacokinetic and Toxicokinetic Studies

Istradefylline-13C,d3 is the optimal internal standard for developing and validating LC-MS/MS methods to measure Istradefylline concentrations in plasma, serum, or tissue homogenates from preclinical and clinical pharmacokinetic studies [1]. Its use directly addresses the matrix effect compensation challenge highlighted in comparative studies, enabling accurate determination of key PK parameters such as AUC, Cmax, Tmax, and half-life, which are critical for understanding drug disposition, bioavailability, and establishing safe and effective dosing regimens [2].

Support for Abbreviated New Drug Applications (ANDA) and Commercial Production Quality Control

Suppliers provide Istradefylline-13C,d3 with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, validation (AMV), and quality control (QC) applications for ANDAs and commercial production [3]. The compound's high isotopic purity (99% 13C, 98% 2H) and overall purity (≥98%) ensure it meets the stringent requirements for use as a reference standard in the quantification of Istradefylline active pharmaceutical ingredient (API) and its impurities, facilitating regulatory compliance and product release testing .

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

The high potency and selectivity of the parent compound Istradefylline for the A2A receptor, as documented in comparative pharmacology studies, ensures that trace amounts of Istradefylline-13C,d3 used as an internal standard do not interfere with the biological system being studied [4]. This property is particularly valuable in in vitro metabolism studies using human hepatocytes or recombinant CYP enzymes, where Istradefylline-13C,d3 can be used to accurately quantify the formation of metabolites and assess the impact of co-administered drugs on Istradefylline's metabolic profile [5].

Development of Bioanalytical Methods for Clinical Therapeutic Drug Monitoring (TDM)

The validated performance of Istradefylline-13C,d3 as an internal standard in LC-MS/MS methods supports the development of robust assays for therapeutic drug monitoring of Istradefylline in Parkinson's disease patients [6]. Accurate quantification of plasma Istradefylline levels is essential for optimizing individual dosing, managing potential drug-drug interactions, and ensuring patient safety, particularly in a patient population that may be on multiple medications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Istradefylline-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.